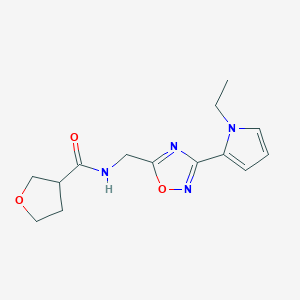
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. Its backbone includes a tetrahydrofuran ring, an oxadiazole moiety, and an attached pyrrole group, suggesting a rich landscape of chemical reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide typically involves a multi-step process:
Formation of the 1,2,4-oxadiazole ring: Starting with an appropriate nitrile, the oxadiazole ring is often formed through a cyclization reaction involving hydroxylamine or its derivatives.
Introduction of the pyrrole group: The pyrrole moiety can be introduced via a substitution reaction, attaching it to a pre-formed oxadiazole intermediate.
Tetrahydrofuran incorporation: The final step typically involves coupling the oxadiazole-pyrrole compound with a tetrahydrofuran derivative through an amide bond formation, often using reagents such as coupling agents or activating agents under mild to moderate temperature conditions.
Industrial Production Methods: Industrial-scale production would leverage optimization of these steps with efficient catalysts and scalable conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry or automated synthesis platforms could be employed to maximize productivity.
Chemical Reactions Analysis
Types of Reactions: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is poised to undergo various chemical reactions due to its functional groups:
Oxidation: The compound may undergo oxidative reactions at the pyrrole ring, especially under the influence of strong oxidizing agents.
Reduction: Reduction reactions could target the oxadiazole or carboxamide functionalities, yielding different structural analogs.
Substitution: Both the pyrrole and oxadiazole rings are potential sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents commonly used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. Conditions vary but often involve solvents like dichloromethane or ethanol, with temperature ranges from room temperature to moderate heating.
Major Products Formed: Reactions involving this compound can produce various derivatives, such as oxidized pyrrole products, reduced oxadiazoles, or substituted analogs with different functional groups.
Scientific Research Applications
The compound's versatile chemistry lends itself to several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays due to its unique structure.
Medicine: Exploratory studies into its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Applications in developing new materials or as a functional additive in polymer science.
Mechanism of Action
Mechanism and Pathways: The biological activity of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide would depend on its interactions at the molecular level:
Molecular Targets: Enzymes, receptors, or nucleic acids could be potential targets.
Pathways: The compound might interfere with biochemical pathways by modulating enzyme activity, altering gene expression, or binding to receptors.
Comparison with Similar Compounds
When compared with similar compounds, such as other oxadiazole derivatives or pyrrole-containing molecules, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide stands out due to its combined functionalities:
Oxadiazole Compounds:
Pyrrole Derivatives: The presence of an oxadiazole ring distinguishes it from other pyrrole-based molecules, possibly imparting unique biological activities.
Similar compounds include:
3-(pyrrol-2-yl)-1,2,4-oxadiazole
1-ethyl-1H-pyrrole-2-carboxamide
Tetrahydrofuran-3-carboxamide
These features collectively make this compound a compound of significant interest in various scientific domains. Curious about any other compounds or their applications?
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-2-18-6-3-4-11(18)13-16-12(21-17-13)8-15-14(19)10-5-7-20-9-10/h3-4,6,10H,2,5,7-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUDKHVOYWQGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)
![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)
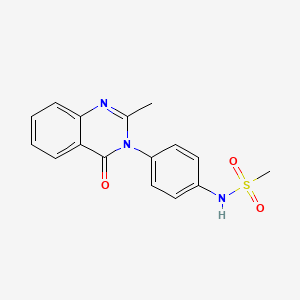

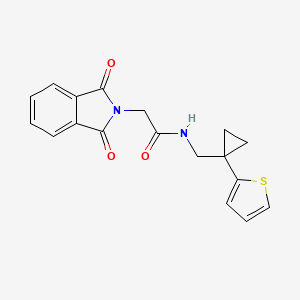
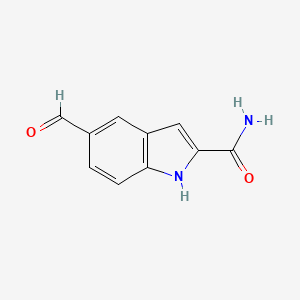
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)
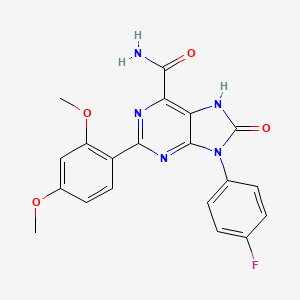
![1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2685436.png)
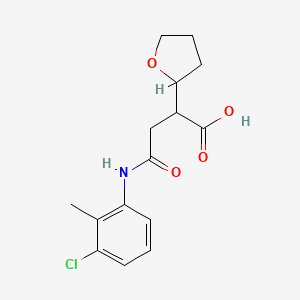
![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2685443.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)
